molecular formula C3H8O2 B1200883 S-1,2-Propanediol CAS No. 4254-15-3

S-1,2-Propanediol

Cat. No. B1200883
CAS RN: 4254-15-3
M. Wt: 76.09 g/mol
InChI Key: DNIAPMSPPWPWGF-VKHMYHEASA-N
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Description

Synthesis Analysis

S-1,2-Propanediol can be synthesized through several pathways, including the microbial conversion of sugars and glycerol. Metabolic engineering in Escherichia coli has enabled the production of enantiomerically pure R-1,2-Propanediol from glucose by expressing specific dehydrogenase genes. Enhancements in microbial strains through genetic engineering have significantly improved production yields, demonstrating the potential for sustainable production routes from renewable resources (Altaras & Cameron, 1999).

Molecular Structure Analysis

The molecular structure of S-1,2-Propanediol consists of a three-carbon diol with hydroxyl groups on the first and second carbons. This structure contributes to its physical and chemical properties, making it a valuable compound in various chemical synthesis processes. The stereospecific microbial conversion of lactic acid into S-1,2-Propanediol highlights the importance of the molecular structure in achieving high enantiomeric purity for specific applications (Niu & Guo, 2015).

Chemical Reactions and Properties

S-1,2-Propanediol participates in various chemical reactions, including hydrogenolysis and dehydration processes, to form valuable chemical intermediates. Its reactivity with different catalysts under specific conditions facilitates the production of derivatives like 1,3-dioxolane, showcasing its versatility in chemical synthesis (Gandarias et al., 2011).

Physical Properties Analysis

The physical properties of S-1,2-Propanediol, such as boiling point, melting point, and solubility in water, play a crucial role in its application across different industries. Its ability to form a wholly amorphous state in aqueous solutions significantly contributes to its function as a cryoprotectant, demonstrating the importance of understanding its physical properties for industrial applications (Boutron & Kaufmann, 1979).

Chemical Properties Analysis

The chemical properties of S-1,2-Propanediol, including its reactivity and stability under various conditions, enable its widespread use in chemical synthesis and industrial processes. The catalytic production of 1,2-Propanediol from glycerol using bio-ethanol as a solvent illustrates the innovative approaches to enhancing its production efficiency and sustainability (Xia et al., 2012).

Scientific Research Applications

  • Chemical Industry

    • 1,2-Propanediol is a significant challenge for the chemical industry due to the increasing demand for this versatile product and the pro-ecological regulatory actions .
    • The traditional method of producing this compound through the hydrolysis of petroleum-derived 1,2-epoxypropane (propylene oxide) is energy intensive, and sustainable routes based on renewable raw materials are becoming more attractive .
    • This perspective presents the current state of scientific and patent literature on the production of 1,2-propanediol and the implementation of new technologies by leading companies .
    • Biobased 1,2-propanediol produced from renewable alternative raw materials has great potential to replace traditional petroleum-derived 1,2-propanediol with substantial environmental and economic benefits .
  • Pharmaceutical Preparations

    • S-1,2-Propanediol acts as an organic solvent and diluent used in pharmaceutical preparations .
    • It is also used as a chiral synthetic intermediate and substrate for enzyme studies .
  • Microbial Biosynthesis

    • Commercial production of 1,2-propanediol through microbial biosynthesis is limited by low efficiency, and chemical production of 1,2-propanediol requires petrochemically derived routes involving wasteful power consumption and high pollution emissions .
    • With the development of various strategies based on metabolic engineering, a series of obstacles are expected to be overcome .
    • This review provides an extensive overview of the progress in the microbial production of 1,2-propanediol, particularly the different micro-organisms used for 1,2-propanediol biosynthesis and microbial production pathways .
  • Manufacture of Unsaturated Polyester Resin

    • 1,2-Propanediol is an important building block as a component used in the manufacture of unsaturated polyester resin .
  • Antifreeze Production

    • 1,2-Propanediol is used in the production of antifreeze .
  • Biofuel Production

    • 1,2-Propanediol is used in the production of biofuel .
  • Green Synthesis of Propylene Carbonate

    • 1,2-Propanediol may be used in the green synthesis of propylene carbonate .
  • Production of Lactic Acid

    • It can also be used in the production of lactic acid by green catalytic oxidation .
  • Propanal Generation

    • 1,2-Propanediol can be used for propanal generation by catalytic dehydration .
  • Removing Excess Oil Red O Stain in Zebrafish Larvae

    • It has been used for removing excess Oil Red O stain in zebrafish larvae .
  • Preparation of Alginate Hydrogels

    • 1,2-Propanediol has been used in the preparation of alginate hydrogels .
  • Dissolution of Androstenone

    • It has been used for the dissolution of androstenone .
  • Green Synthesis of Propylene Carbonate

    • 1,2-Propanediol may be used in the green synthesis of propylene carbonate .
  • Production of Lactic Acid

    • It can also be used in the production of lactic acid by green catalytic oxidation .
  • Propanal Generation

    • 1,2-Propanediol can be used for propanal generation by catalytic dehydration .
  • Removing Excess Oil Red O Stain in Zebrafish Larvae

    • It has been used for removing excess Oil Red O stain in zebrafish larvae .
  • Preparation of Alginate Hydrogels

    • 1,2-Propanediol has been used in the preparation of alginate hydrogels .
  • Dissolution of Androstenone

    • It has been used for the dissolution of androstenone .

properties

IUPAC Name

(2S)-propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O2/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIAPMSPPWPWGF-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501009430
Record name (+)-1,2-Propanediol
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Molecular Weight

76.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless liquid; Hygroscopic; [Sigma-Aldrich MSDS], Solid
Record name (S)-(+)-1,2-Propanediol
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Record name (S)-Propane-1,2-diol
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Product Name

S-1,2-Propanediol

CAS RN

4254-15-3
Record name (+)-1,2-Propanediol
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Record name Propylene glycol, (S)-
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Record name (S)-propane-1,2-diol
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Record name (+)-1,2-Propanediol
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Record name PROPYLENE GLYCOL, (S)-
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Record name (S)-Propane-1,2-diol
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Synthesis routes and methods I

Procedure details

The nonionic detergents include those described at length in McCutcheon's Detergents and Emulsifiers, 1973 Annual and in Surface Active Agents, Vol. II, by Schwartz, Perry and Berch (Interscience Publishers, 1958), the descriptions of which are hereby incorporated by reference. Such nonionic detergents are usually pasty or waxy solids at room temperature (20° C.) which are either sufficiently water soluble to dissolve promptly in water or will quickly melt at the temperature of the wash water, as when that temperature is above 40° C. The nonionic detergents employed will normally be those which are liquid or pasty at room temperature but preference will be given to normally pasty or semi-solid products because such are less liable to make a tacky product of poor flow properties and susceptibility toward lumping or setting on storage. Also they are less liable to weep and release their "holds" on the zeolites. Still, normally liquid nonionic detergents may be employed and nonionic detergents used will be liquefiable so that they may be sprayed at reasonable temperatures, such as those below 45°, 50° or 60° C. Typical useful nonionic detergents are the poly-(lower alkenoxy) derivatives that are usually prepared by the condensation of lower (2 to 4 carbon atoms) alkylene oxide, e.g., ethylene oxide, propylene oxide (with enough ethylene oxide to made a water soluble product), with a compound having a hydrophobic hydrocarbon chain and containing one or more active hydrogen atoms, such as higher alkyl phenols, higher fatty acids, higher fatty mercaptans, higher fatty amines and higher fatty polyols and alcohols, e.g., fatty alcohols having 8 to 20 or 10 to 18 carbon atoms in an alkyl chain and alkoxylated with an average of about 3 to 30, preferably 3 to 15 or 6 to 12 lower alkylene oxide units. Preferred nonionic surfactants are those represented by the formula RO(C2H4O)nH, wherein R is the residue of a linear saturated primary alcohol (an alkyl) of 10 to 12 to 18 carbon atoms and n is an integer from 3 or 6 to 15. Typical commercial nonionic surface active agents suitable for use in the invention include Neodol® 45-11, which is an ethoxylation product (having an average of about 11 ethylene oxide units) of a 14 to 15 carbon atoms (average) chain fatty alcohol (made by Shell Chemical Company); Neodol 25-7, a 12 to 15 carbon atom chain fatty alcohol ethoxylated with an average of 7 ethylene oxide units; and Alfonic® 1618-65, which is a 16 to 18 carbon alkanol ethoxylated with an average of 10 to 11 ethylene oxide units (Continental Oil Company). Also useful are the Igepals® of GAF Co., Inc. Such materials are usually the polyethoxylated (3 to 30 ethylene oxide units) middle alkyl (6 to 10 carbon atoms) phenols, such as Igepals CA-630, CA-730 and CO-630. The Pluronics® (made by BASF-Wyandotte), such as Pluronic F-68 and F-127, which are condensates of ethylene oxide with hydrophobic bases formed by condensing propylene oxide with propylene glycol, usually having molecular weights in the range of 5,000 to 25,000, may also be employed, as may be the various Tweens® (products of ICI America), which are polyoxyethylene sorbitan higher fatty acid (12 to 18 carbon atoms) esters, such as those containing solubilizing quantities of ethylene oxide therein. Various other nonionic detergents described in the texts previously incorporated by reference may also be employed but preferably the proportion of nonionic detergent or surface active agent present, when other than the higher fatty alcohol polyoxyethylene ethanols, will be a minor one, rarely being more than 50% and preferably no more than 25% of the total nonionic detergent content. In the above description higher, as in higher alkyl, higher fatty, etc., means from 8 to 20, preferably from 10 or 12 to 18.
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Synthesis routes and methods II

Procedure details

In a process as described in FIG. 1 7 t/h (tonnes per hour) propylene carbonate is fed into the upper part of a reactive distillation zone. Sodium methanolate in 0.5 t/h propylene glycol/methanol mixture as transesterification catalyst is also passed into the upper part of zone in an amount of 0.05 t/h. Twenty t/h methanol, fed into a lower part of the distillation zone, passes upward, and reacts with the propylene carbonate to form propylene glycol product and dimethyl carbonate. The propylene glycol is recovered in an amount of 5 t/h.
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Synthesis routes and methods III

Procedure details

Optionally, ink compositions of the present invention can also contain a polyethylene oxide-polypropylene oxide block copolymer. Suitable polymers include tetrafunctional block copolymers derived from the sequential addition of propylene oxide and ethylene oxide to ethylenediamine, such as those of the general formula ##STR13## wherein x, x', x", x'", y, y', y", and y'" are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,650 to about 27,000, the values of x, x', x", and x'" are each such that the polypropylene oxide segments of the compound have a total molecular weight of at least about 250 and preferably from about 500 to about 7,000, and the values of y, y', y", and y'" are each such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, with typical values for x, x', x", and x'" being from 1 to about 127 and typical values for y, y', y", and y'" being from 1 to about 110, such as TETRONIC 904, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 3,900 to about 4,500 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 68 to about 76 (typically from about 17 to about 19 repeating units per chain, with four chains per molecule), total molecular weight from about 6,500 to about 7,500), TETRONIC 704, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 2,500 to about 3,600 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 43 to about 62 (typically from about 13 to about 15 repeating units per chain, with four chains per molecule), total molecular weight from about 4,150 to about 6,000), and TETRONIC 304, wherein the values of x, x', x", x'", y, y', y", and y'" are each such that the total molecular weight of the polypropylene oxide blocks of the compound is from about 500 to about 1,900 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 8 to about 32 (typically from about 2 to about 8 repeating units per chain, with four chains per molecule), total molecular weight from about 800 to about 3,200), all commercially available from BASF, Parsippany, N.J. Also suitable are polyethylene oxide-polypropylene oxide-polyethylene oxide triblock copolymers, including those formed by the controlled addition of propylene oxide to the two hydroxyl groups of propylene glycol, followed by addition of ethylene oxide, such as those of the general formula ##STR14## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of y is such that the polypropylene oxide segment of the compound has a molecular weight of at least about 900 and preferably is from about 950 to about 4,000, and the values of x and x' are such that the polyethylene oxide segments constitute from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC L35, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 925 to about 1,050 and the ethylene oxide segments make up about 50 percent by weight of the compound (average number of propylene oxide groups per molecule from about 16 to about 18, total molecular weight from about 1,900 to about 2,000), PLURONIC L64, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the compound is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 40 percent by weight of the compound (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,700 to about 3,150); PLURONIC L62F, which is a mixture containing about 90 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 20 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 2,000 to about 2,350) and about 10 percent by weight of a compound wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is 1,625 to about 1,875 and the ethylene oxide segments make up about 10 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 1,800 to about 2,100); and PLURONIC P65, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide block of the molecule is from about 1,625 to about 1,875 and the ethylene oxide segments make up about 50 percent by weight of the molecule (average number of propylene oxide groups per molecule from about 28 to about 32, total molecular weight from about 3,250 to about 3,750), all commercially available from BASF. Also suitable are polypropylene oxide-polyethylene oxide-polypropylene oxide triblock copolymers, including those formed by the addition of ethylene oxide to ethylene glycol, followed by addition of propylene oxide, such as those of the general formula ##STR15## wherein x, x', and y are each integers representing the number of repeating monomer units and have values such that the molecular weight range of the compound is from about 1,000 to about 14,000, the value of x and x' are such that the polypropylene oxide segments of the compound have a molecular weight of at least about 900 and preferably from about 1000 to about 3,100, and the value of y is such that the polyethylene oxide segment constitutes from about 5 to about 90 percent by weight of the total molecular weight of the compound, and preferably from about 10 to about 80 percent by weight of the total molecular weight of the compound, such as PLURONIC 10R-5, wherein the values of x, x', and y are each such that the molecular weight of the polypropylene oxide blocks of the compound is about 1,000 and the ethylene oxide segments make up about 50 percent by weight of the compound, commercially available from BASF. Further information regarding the synthesis and structure of the TETRONICS and PLURONICS materials is disclosed in, for example, U.S. Pat. No. 4,062,907, U.S. Pat. No. 5,114,755, U.S. Pat. No. 5,001,165, U.S. Pat. No. 4,536,254, U.S. Pat. No. 4,670,058, U.S. Pat. No. 4,578,150, U.S. Pat. No. 5,078,781, U.S. Pat. No. 5,634,986, U.S. Pat. No. 5,653,970, U.S. Pat. No. 3,337,463, and U.S. Pat. No. 2,979,528, the disclosures of each of which are totally incorporated herein by reference. Also suitable are ethoxylated 2-naphthol polymers, preferably with a molecular weight of from about 20,000 to about 35,000 and more preferably from about 25,000 to about 30,000, such as SOLSPERSE 27,000, an ethoxylated 2-naphthol polymer with a molecular weight of 27,000, commercially available from ICI, Wilmington, Del. Mixtures of two or more polymers can also be employed. The polymer is present in the ink in any desired or effective amount, typically from about 0.01 to about 3 percent by weight of the ink, preferably from about 0.05 to about 2 percent by weight of the ink, and more preferably from about 0.05 to about 0.5 percent by weight of the ink, although the amount can be outside these ranges.
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polypropylene oxide
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polypropylene oxide
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polyethylene oxide-polypropylene oxide polyethylene oxide
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polypropylene oxide
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polyethylene oxide
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Synthesis routes and methods IV

Procedure details

Investigations into the PCR enhancing capabilities of diol cosolvents were carried out using GTP as the primary template. This choice was made in order to provide the cosolvents with the greatest opportunity to demonstrate their effectiveness because GTP has the lowest GC content of the three templates used. Whether any diol is exclusively capable of amplifying c-jun at 92° C. was not investigated, since the diol family does not contain any member analogous to tetramethylene sulfoxide or sulfolane. The standard protocol for annealing temperature and concentration gradient screening was again followed. Additives were tested with GTP over annealing temperature gradients using a 95° C. denaturing temperature; 1,2-pentanediol and 1,2-hexanediol displayed detectable amplification only in very narrow concentration ranges, and trans-1,2-cyclopentanediol was inhibitory at all concentrations. These cosolvents were thus omitted from further studies. The optimal annealing temperatures for the remaining compounds were: ethylene glycol, 1,2-propanediol, 1,3-propanediol and cis-1,2-cyclopentanediol—58° C.; 1,2-butanediol—54° C.; 1,3-butanediol and 1,4-butanediol—60° C.; 2,4-pentanediol, 1,5-pentanediol, 1,6-hexanediol and MPD—56° C. The following concentration gradients were tested at these annealing temperatures: ethylene glycol—0.5, 1.0, 1.5, 2.0, 2.5, 3.0 and 4.5M; 1,2-propanediol—0.3, 0.5, 0.7, 0.9, 1.1, 1.4, 1.6, 1.8 and 2.0M; 1,3-propanediol—0.3, 0.5, 0.7, 0.9, 1.1 and 1.4M; 1,2-butanediol—0.1, 0.3, 0.5, 0.7, 0.8, 0.9 and 1.1M; 1,3-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8, 1.0 and 1.1M; 1,4-butanediol—0.2, 0.4, 0.5, 0.6, 0.7, 0.8 and 1.0M; 1,5-pentanediol—0.1 to 0.6M in 0.1M intervals; 2,4-pentanediol—0.1 to 0.6 in 0.1M intervals; 1,6-hexanediol—0.05 to 0.35M in 0.05M intervals; MPD—0.1 to 0.5M in 0.1M intervals; cis-1,2-cyclopentanediol—0.05 to 0.3M in 0.05M intervals; glycerol—0.1 to 1.3M in 0.2M intervals. FIG. 4 shows results from the concentration gradients for 1,2-butanediol, 1,2-propanediol and glycerol. Potencies and effective ranges of the cosolvents are listed in Table 1. Virtually every diol studied provided nearly 100% specificity with GTP; thus, specificities are omitted from the table. Variation of amplification with concentration is displayed for 1,2-propanediol, 1,4-butanediol, 1,5-pentanediol and glycerol in FIG. 5. Splines for the three isomeric butanediols are shown in FIG. 6.
[Compound]
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diol
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diol
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diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
S-1,2-Propanediol
Reactant of Route 2
S-1,2-Propanediol
Reactant of Route 3
S-1,2-Propanediol
Reactant of Route 4
S-1,2-Propanediol
Reactant of Route 5
S-1,2-Propanediol
Reactant of Route 6
S-1,2-Propanediol

Citations

For This Compound
659
Citations
R Sato, M Ikeda, T Tanaka, H Ohara… - AMB …, 2021 - amb-express.springeropen.com
1,2-propanediol (1,2-PDO) is a versatile chemical used in multiple manufacturing processes. To date, some engineered and non-engineered microbes, such as Escherichia coli, …
Number of citations: 6 amb-express.springeropen.com
S Jabrane, JM Letoffe, P Claudy - Thermochimica acta, 1995 - Elsevier
Differential scanning calorimetry (DSC) was used to investigate the thermal behaviour of 1,2-propanediol enantiomers and to study the R(−)1,2-propanediol-S(+)1,2-propanediol phase …
Number of citations: 30 www.sciencedirect.com
L Zhu, X Guan, N Xie, L Wang, B Yu, Y Ma - Applied microbiology and …, 2016 - Springer
The pure stereoisomers of 1,2-propanediol (1,2-PDO) could be used as starting materials to synthesize high value-added specialty chemicals and chiral pharmaceutical products. As …
Number of citations: 10 link.springer.com
RK Saxena, P Anand, S Saran, J Isar… - Indian Journal of …, 2010 - Springer
2-Propanediol (propylene glycol) is an existing commodity chemical and can be produced from renewable resources using microbes. By virtue of being a natural product, relevant …
Number of citations: 180 link.springer.com
T Kometani, H Toide, Y Daikaiji, M Goto - Journal of bioscience and …, 2001 - Elsevier
The enantiomeric excess (ee) of (S)-1,2-propanediol produced by baker's yeast-mediated reduction of 1-acetoxy-2-propanone was improved to 96% ee by a fed-batch operation of the …
Number of citations: 16 www.sciencedirect.com
C Malanga, N Spassky, R Menicagli… - Synthetic …, 1982 - Taylor & Francis
In light of our recent effort in setting up a suitable pathway for the preparation of optically active oligoetherglycols (I), HO-[CH 2 -∗CHi(R)-O] n -H, characterized by a well definited …
Number of citations: 13 www.tandfonline.com
RS Martins, DS Zampieri, JAR Rodrigues… - …, 2011 - Wiley Online Library
The enantioselective oxidation of (1R,2S)‐1‐phenyl‐1,2‐propanediol [(1R,2S)‐1], mediated by baker’s yeast, gave (−)‐(S)‐1‐phenyl‐2‐hydroxy‐1‐propanone [(S)‐2] in 64 % isolated …
SP Verevkin, VN Emel'yanenko, G Nell - The Journal of Chemical …, 2009 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpy of formation at the temperature 298.15K of the liquid 1,2-propanediol was measured using combustion calorimetry. Molar enthalpies of …
Number of citations: 23 www.sciencedirect.com
JW LaMattina, ND Keul, P Reitzer, S Kapoor… - Journal of Biological …, 2016 - ASBMB
Glycyl radical enzymes (GREs) represent a diverse superfamily of enzymes that utilize a radical mechanism to catalyze difficult, but often essential, chemical reactions. In this work we …
Number of citations: 26 www.jbc.org
G Heppke, D Lötzsch, F Oestreicher - Zeitschrift für Naturforschung A, 1987 - degruyter.com
Mesogenic chiral esters of optically active (S)-1,2-propanediol and (R,R)-2,3-butanediol were synthesized. The compounds, added to a nematic phase induce cholesteric phases …
Number of citations: 50 www.degruyter.com

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